4H-1,3-Benzodioxin-7-ylmethanol 4H-1,3-Benzodioxin-7-ylmethanol
Brand Name: Vulcanchem
CAS No.: 499771-06-1
VCID: VC18674735
InChI: InChI=1S/C9H10O3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,10H,4-6H2
SMILES:
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

4H-1,3-Benzodioxin-7-ylmethanol

CAS No.: 499771-06-1

Cat. No.: VC18674735

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

4H-1,3-Benzodioxin-7-ylmethanol - 499771-06-1

Specification

CAS No. 499771-06-1
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 4H-1,3-benzodioxin-7-ylmethanol
Standard InChI InChI=1S/C9H10O3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,10H,4-6H2
Standard InChI Key LFIBAAVBULGYJD-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=C(C=C2)CO)OCO1

Introduction

Structural and Molecular Characteristics

The core structure of 4H-1,3-Benzodioxin-7-ylmethanol consists of a benzodioxin backbone with a hydroxymethyl (-CH2_2OH) substituent at the 7-position. This arrangement confers both aromatic stability and polar reactivity, enabling diverse chemical transformations. Computational models and X-ray crystallography data reveal a planar benzodioxin ring system with slight puckering at the dioxole oxygen atoms, which influences its electronic properties . The hydroxymethyl group participates in hydrogen bonding, enhancing solubility in polar solvents such as water and methanol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H10O3\text{C}_9\text{H}_{10}\text{O}_3
Molecular Weight166.17 g/mol
CAS Registry Number499771-06-1
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (two ether oxygens, one hydroxyl)

Synthesis Methods

Condensation Reactions

The most common synthesis route involves the acid-catalyzed condensation of acetaldehyde with phenolic precursors, such as trimethylhydroquinone. This method achieves moderate yields (45–60%) under reflux conditions in acetic acid . For example, reacting trimethylhydroquinone with acetaldehyde at 80°C for 12 hours produces a diastereomeric mixture of 4H-1,3-Benzodioxin-7-ylmethanol, separable via column chromatography .

Alternative Approaches

Recent efforts focus on optimizing reaction conditions to improve efficiency. Solvent-free protocols using zeolite catalysts have reduced reaction times to 4–6 hours while maintaining yields above 50%. Microwave-assisted synthesis has also been explored, though scalability remains a challenge due to equipment limitations .

Chemical Reactivity and Mechanisms

Oxidation Pathways

4H-1,3-Benzodioxin-7-ylmethanol undergoes oxidation to form quinone and acetophenone derivatives, depending on reaction conditions. In aqueous media, oxidation with potassium permanganate (KMnO4\text{KMnO}_4) yields 2,5-dihydroxy-3,4,6-trimethylacetophenone via a transient o-quinone methide intermediate . This two-step process involves:

  • Initial oxidation to a benzoquinone derivative.

  • Acid-catalyzed rearrangement to the acetophenone product .

In anhydrous conditions, oxidation favors chromenone formation through a radical-mediated pathway .

Functionalization Reactions

The hydroxymethyl group serves as a handle for further derivatization. Mitsunobu reactions with nucleophiles like 2-amino-6-chloropurine yield hybrid structures with antiviral activity . For instance, coupling with purine analogs under Mitsunobu conditions produces compounds exhibiting inhibitory effects against herpes simplex virus (IC50_{50} = 2.3 µM) .

Applications in Medicinal Chemistry

Antiviral Agents

Structural analogs of 4H-1,3-Benzodioxin-7-ylmethanol demonstrate potent antiviral properties. A 2025 study reported a carbocyclic derivative (compound 10) with 18% yield and significant activity against RNA viruses, including SARS-CoV-2 variants . Modifications at the 6-position with fluorine (as in 6-fluoro-4H-1,3-benzodioxin-8-ylmethanol) enhance metabolic stability and blood-brain barrier penetration .

Table 2: Bioactivity of Selected Derivatives

CompoundTarget VirusIC50_{50} (µM)
6-Fluoro derivative Influenza A/H1N11.8
Carbocyclic analog SARS-CoV-23.2
Purine hybrid Herpes simplex2.3

Antioxidant Properties

The benzodioxin scaffold mimics tocopherol (vitamin E) structures, conferring radical-scavenging activity. In vitro assays show 70% inhibition of lipid peroxidation at 10 µM, comparable to α-tocopherol .

Industrial and Materials Science Applications

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